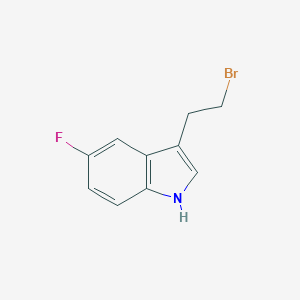

3-(2-bromoethyl)-5-fluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127561-10-8 |

|---|---|

Molecular Formula |

C10H9BrFN |

Molecular Weight |

242.09 g/mol |

IUPAC Name |

3-(2-bromoethyl)-5-fluoro-1H-indole |

InChI |

InChI=1S/C10H9BrFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |

InChI Key |

RTWYIDGAQHNTSB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCBr |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCBr |

Synonyms |

1H-INDOLE,3-(2-BROMOETHYL)-5-FLUORO- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Bromoethyl 5 Fluoro 1h Indole

Strategies for Indole (B1671886) Core Functionalization at the C-5 Position

The introduction of a fluorine atom at the C-5 position of the indole ring is a critical step in the synthesis of the target molecule. This is often achieved through electrophilic fluorination or by starting with a pre-fluorinated precursor. One common strategy involves the use of electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). For instance, treating an appropriate indole precursor with Selectfluor in a suitable solvent can selectively introduce a fluorine atom at the C-5 position.

Installation of the 2-Bromoethyl Side Chain at the C-3 Position

With the 5-fluoroindole (B109304) core in hand, the next critical transformation is the introduction of the 2-bromoethyl side chain at the C-3 position. This is typically a two-step process involving the synthesis of a 2-hydroxyethyl precursor followed by its bromination.

Precursor Synthesis: 5-Fluoro-3-(2-hydroxyethyl)-1H-indole from Ester Intermediates

The synthesis of the precursor, 5-fluoro-3-(2-hydroxyethyl)-1H-indole, also known as 5-fluorotryptophol, is a crucial step. One common method involves the reduction of a corresponding ester intermediate, such as ethyl 5-fluoroindole-3-acetate. This reduction can be effectively carried out using a strong reducing agent like lithium aluminum hydride in an inert solvent.

An alternative and often more direct route to 5-fluorotryptophol is through a modified Fischer-Indole cyclization. This reaction can be performed using 4-fluorophenylhydrazine and 2,3-dihydrofuran (B140613) in a heterogeneous reaction medium, which has been shown to reduce the formation of by-products and allow for the isolation of high yields of crystalline 5-fluorotryptophol. google.com

Bromination Reactions: Direct Conversion of Hydroxyethyl to Bromoethyl via Phosphine/Tetrabromomethane Systems

The direct conversion of the hydroxyl group of 5-fluoro-3-(2-hydroxyethyl)-1H-indole to a bromo group can be achieved using a combination of triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide. This method offers a one-step conversion under relatively mild conditions. The reaction is typically carried out in a solvent such as acetonitrile (B52724). lookchem.com The triphenylphosphine and the bromine source generate a phosphonium (B103445) bromide species in situ, which then facilitates the nucleophilic substitution of the hydroxyl group.

Bromination Reactions: Utilizing Phosphorus Tribromide for Corresponding Alcohol Derivatives

A widely used and effective method for the bromination of primary alcohols like 5-fluoro-3-(2-hydroxyethyl)-1H-indole is the use of phosphorus tribromide (PBr₃). prepchem.combyjus.comwikipedia.org This reagent is a powerful brominating agent that reacts with the alcohol to form an intermediate phosphite (B83602) ester, which is then displaced by the bromide ion in an Sₙ2 reaction. byjus.com The reaction is typically performed in an inert solvent, such as diethyl ether or dichloromethane, at reduced temperatures to control the reactivity. chemicalbook.com This method generally provides good yields of the desired 3-(2-bromoethyl)-5-fluoro-1H-indole. chemicalbook.com

| Reagent System | Precursor | Product | Yield | Reference |

| Triphenylphosphine / CBr₄ | 2-(5-fluoro-1H-indol-3-yl)ethanol | This compound | - | lookchem.com |

| Phosphorus Tribromide | 2-(5-fluoro-1H-indol-3-yl)ethanol | This compound | 73.8% (for 5-methoxy analog) | chemicalbook.com |

Alternative and Emerging Synthetic Routes for Indole Construction

Beyond the classical approaches, modifications to established synthetic routes and the development of new methodologies continue to provide alternative pathways for constructing the 5-fluoroindole skeleton.

Fischer Indolization Modifications for 5-Fluoroindole Skeletons

The Fischer indole synthesis remains a cornerstone of indole chemistry. wikipedia.orgjk-sci.com Modifications to this reaction have been developed to improve yields and accommodate a wider range of substrates. For the synthesis of 5-fluoroindoles, the reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from 4-fluorophenylhydrazine and a suitable ketone or aldehyde. wikipedia.orgjk-sci.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride, can significantly influence the reaction's outcome. wikipedia.org

Gassman Indole Synthesis Adaptations for Substituted Indoles

The Gassman indole synthesis is a powerful one-pot method for preparing substituted indoles. wikipedia.orgsynarchive.com The reaction typically involves the sequential treatment of an aniline (B41778) with an α-thio-substituted ketone in the presence of tert-butyl hypochlorite (B82951) and a base. synarchive.com This process culminates in a synarchive.comeurekalert.org-sigmatropic rearrangement to form a 3-thiomethylindole, which can then be desulfurized to yield the final indole product. researchgate.netresearchgate.net

The synthesis is initiated by the N-chlorination of an aniline using an agent like tert-butyl hypochlorite (tBuOCl) to form an N-chloroaniline. wikipedia.org This is followed by the addition of a keto-thioether at low temperatures, which leads to the formation of a sulfonium (B1226848) salt. wikipedia.org A base, such as triethylamine, is then added, which deprotonates the sulfonium salt to generate a sulfonium ylide. This ylide undergoes a rapid synarchive.comeurekalert.org-sigmatropic rearrangement, followed by condensation, to yield a 3-thiomethylindole. wikipedia.orgresearchgate.net

Adaptations of the Gassman synthesis allow for the preparation of a wide variety of substituted indoles. For the synthesis of a 5-fluoroindole derivative, the logical starting material would be 4-fluoroaniline (B128567). The fluorine substituent is generally well-tolerated in this reaction sequence. However, the direct introduction of a 3-(2-bromoethyl) group via the standard Gassman protocol is not straightforward, as the method inherently yields a 3-thioalkyl group.

A potential adapted strategy to form the core structure would involve:

Performing the Gassman synthesis on 4-fluoroaniline with a simple keto-thioether like methylthio-2-propanone to produce 5-fluoro-2-methyl-3-methylthio-1H-indole.

Subsequent removal of the 3-thiomethyl group using a desulfurization agent such as Raney nickel is a common final step in this synthesis to give the 3-H-indole. wikipedia.orgresearchgate.net

Following the formation of the 5-fluoro-1H-indole core, the 2-bromoethyl moiety would need to be introduced at the C3 position through subsequent reactions, such as Friedel-Crafts acylation followed by reduction and bromination.

The versatility of the Gassman synthesis for producing substituted indoles is demonstrated by various examples found in the literature.

Table 1: Examples of Substituted Indoles via Gassman Synthesis

| Starting Aniline | Product | Overall Yield | Reference |

|---|---|---|---|

| 2-Chloro-5-methylaniline | 2,4-Dimethyl-7-chloroindole | 36% | researchgate.net |

| 3-Trifluoromethoxyaniline | 2-Methyl-3-methylthio-6-trifluoromethoxyindole & 2-Methyl-3-methylthio-4-trifluoromethoxyindole (2:1 mixture) | 87% | researchgate.net |

| 2-Benzyloxyaniline | 7-Benzyloxyindole | 23% | researchgate.net |

| 3,4-Difluoroaniline | 4,5-Difluoro-2-methylindole | N/A | researchgate.net |

N-Alkylation Strategies Involving Bromoethyl Moieties in Indole Derivatives

The nitrogen atom of the indole ring can be alkylated to introduce further structural diversity. This reaction typically proceeds by deprotonating the indole N-H with a base to form a nucleophilic indolide anion, which then reacts with an alkylating agent. youtube.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org The resulting anion readily participates in nucleophilic substitution reactions with electrophiles such as alkyl halides. youtube.com

When considering the N-alkylation of this compound, the presence of the bromoethyl group introduces the possibility of a competing intramolecular reaction. Deprotonation of the indole nitrogen could be followed by an intramolecular SN2 reaction, where the nitrogen anion attacks the carbon bearing the bromine atom. This would lead to the formation of a new six-membered ring, resulting in a tetracyclic product.

Alternatively, strategies can be devised for the N-alkylation of a 5-fluoroindole precursor using an agent containing a bromoethyl moiety, such as 1,2-dibromoethane. This approach requires careful control of reaction conditions to favor N-alkylation over other potential reactions and to manage the regioselectivity. The choice of base, solvent, and temperature can significantly influence the outcome. beilstein-journals.orgnih.gov Studies on the N-alkylation of various indole derivatives have shown that the reaction is tolerant of a wide range of functional groups. nih.govmdpi.com

Table 2: Examples of Indole N-Alkylation

| Indole Substrate | Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-(trifluoromethyl)-1H-indole | Benzyl bromide | K₂CO₃, CH₃CN, reflux | 1-Benzyl-3-bromo-2-(trifluoromethyl)-1H-indole | 92% | nih.gov |

| 3-Bromo-2-(trifluoromethyl)-1H-indole | Methyl iodide | K₂CO₃, CH₃CN, reflux | 1-Methyl-3-bromo-2-(trifluoromethyl)-1H-indole | 85% | nih.gov |

| 5-Bromoindole | N/A (with aldimine) | Zinc-ProPhenol catalyst, 4 °C | N-Alkylated 5-bromoindole | 61% | nih.gov |

| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Ethyl halide | K₂CO₃, 1,4-dioxan, reflux | (R)-5-Bromo-1-ethyl-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole | N/A | iajps.com |

Radical Bromination Approaches for Indole Derivatives

Radical bromination is a powerful method for the halogenation of alkanes and, more specifically, for the selective functionalization of allylic and benzylic positions. wikipedia.orglibretexts.org This type of reaction proceeds via a free-radical chain mechanism and is often initiated by UV light or a radical initiator. wikipedia.org Bromination is notably more selective than chlorination, preferentially occurring at the most substituted carbon atom (tertiary > secondary > primary) due to the greater stability of the corresponding radical intermediate. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, a radical bromination approach would likely involve the late-stage bromination of a precursor molecule, such as 3-ethyl-5-fluoro-1H-indole. The C-H bonds on the carbon atom adjacent to the indole ring (the benzylic-like position) are weaker and more susceptible to radical abstraction than other C-H bonds on the ethyl side chain or on the aromatic ring itself. wikipedia.org

The reagent of choice for such a selective bromination is N-bromosuccinimide (NBS). libretexts.orgyoutube.com NBS serves as a source of a low concentration of bromine radicals, which minimizes side reactions, such as electrophilic addition to the indole double bond. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. libretexts.org The reaction would selectively replace a hydrogen atom on the benzylic-like carbon of the 3-ethyl group with a bromine atom to yield the desired product.

Table 3: Radical Bromination using N-Bromosuccinimide (NBS)

| Substrate | Position of Bromination | Conditions | Significance | Reference |

|---|---|---|---|---|

| Toluene | Benzylic (CH₃ group) | NBS, radical initiator | Classic example of benzylic bromination. | wikipedia.org |

| Alkenes (e.g., 1-octene) | Allylic (carbon adjacent to C=C) | NBS, CCl₄, light | Selectively brominates the allylic position over the double bond. libretexts.org | libretexts.org |

| Alkyl-substituted aromatics | Benzylic | NBS, UV light | A general method for benzylic halogenation. | wikipedia.org |

Chemical Compounds Mentioned

Elucidation of Chemical Reactivity and Transformational Pathways

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary alkyl bromide of the 2-bromoethyl group at the C-3 position is a key site for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups, leading to the synthesis of numerous indole (B1671886) conjugates.

A common and efficient method for introducing an amino group at the terminus of the ethyl side chain involves a two-step process: initial substitution with an azide (B81097) salt followed by reduction. The reaction of 3-(2-bromoethyl)-5-fluoro-1H-indole with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF), readily yields the corresponding 3-(2-azidoethyl)-5-fluoro-1H-indole. This azide intermediate is generally stable and can be isolated.

Subsequent reduction of the azido (B1232118) group provides the primary amine, 5-fluorotryptamine (B1197405). This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C). nih.govdiva-portal.org Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) followed by hydrolysis can be employed. The resulting 5-fluorotryptamine is a valuable building block for the synthesis of more complex molecules.

Reaction Scheme: Synthesis of 5-Fluorotryptamine

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | This compound | Sodium azide (NaN₃), DMF | 3-(2-azidoethyl)-5-fluoro-1H-indole |

The electrophilic nature of the bromoethyl side chain allows for reactions with a variety of other heteroatomic nucleophiles, leading to the formation of ether, thioether, and other heteroatom-linked derivatives. For instance, reaction with sulfur nucleophiles, such as thiols or thiocyanate (B1210189) salts, can be used to introduce sulfur-containing moieties. While specific examples for the 5-fluoro derivative are not extensively documented in readily available literature, the analogous 3-(2-bromoethyl)indole is known to react with various nucleophiles. organic-chemistry.org For example, reaction with sodium thiocyanate would be expected to yield the corresponding 3-(2-thiocyanatoethyl)-5-fluoro-1H-indole. Similarly, alkoxides (e.g., sodium methoxide) or phenoxides can be used to form the corresponding ether derivatives.

Reactions at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated or arylated under appropriate conditions. N-alkylation of indoles is a common transformation, often achieved by deprotonation with a suitable base followed by reaction with an alkyl halide. mdpi.comnih.govstanford.edu For this compound, selective N-alkylation in the presence of the bromoethyl group can be challenging due to the possibility of intramolecular cyclization or reaction at both sites. However, by carefully selecting the base and reaction conditions, such as using sodium hydride in an aprotic solvent like THF, selective N-alkylation can be achieved. beilstein-journals.org

N-arylation of indoles, typically accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation, is also a viable pathway. nih.govresearchgate.netacademie-sciences.fr These reactions involve coupling the indole with an aryl halide or pseudohalide in the presence of a palladium or copper catalyst.

Table of N-Functionalization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide | N-Alkyl-3-(2-bromoethyl)-5-fluoro-1H-indole |

Electrophilic Aromatic Substitution on the Fluorinated Indole Ring

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The substitution pattern is influenced by the existing substituents. For 3-substituted indoles, electrophilic attack typically occurs at the C-2 position. However, the fluorine atom at the C-5 position, being an ortho-, para-director, also influences the reactivity of the benzene (B151609) portion of the indole ring.

A common electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto the indole ring. wikipedia.orgorganic-chemistry.orgijpcbs.comchemistrysteps.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like DMF to generate the electrophilic Vilsmeier reagent. chemistrysteps.comnumberanalytics.com For 3-substituted indoles, formylation is expected to occur at the C-2 position.

Nitration of the indole ring can also be achieved, though it often requires carefully controlled conditions to avoid oxidation and polymerization. The use of milder nitrating agents, such as nitric acid in trifluoroacetic anhydride, has been shown to be effective for the nitration of five-membered heterocycles. semanticscholar.orgresearchgate.net The position of nitration on the 5-fluoroindole (B109304) ring will be directed by both the indole nitrogen and the fluorine substituent.

Oxidation and Reduction Potentials of the Indole Scaffold

The indole ring system is susceptible to both oxidation and reduction. The oxidation potential of the parent 5-fluoroindole has been reported to be 1.05 V versus a saturated calomel (B162337) electrode (SCE). ossila.com This relatively low potential allows for electrochemical polymerization and indicates that the ring can be oxidized under chemical conditions. Oxidation of indole derivatives can lead to various products, including oxindoles and isatins, depending on the oxidant and reaction conditions. For example, the oxidation of related indole-3-acetic acids by peroxidases can lead to the formation of highly reactive 3-methylene-2-oxindole intermediates. nih.gov

Reduction of the indole ring, typically targeting the 2,3-double bond, can be accomplished through catalytic hydrogenation. nih.govdiva-portal.org This transformation yields the corresponding indoline (B122111) (2,3-dihydroindole) derivative. The reduction of this compound would yield 3-(2-bromoethyl)-5-fluoroindoline. These reactions often require specific catalysts and conditions to avoid over-reduction of the benzene ring.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom in the bromoethyl side chain and potentially the hydrogen atoms on the aromatic ring can participate in transition metal-catalyzed cross-coupling reactions. While the primary alkyl bromide is more prone to nucleophilic substitution, it can potentially undergo certain coupling reactions.

More commonly, the indole ring itself can be functionalized via cross-coupling if a halide is present on the aromatic core. Although our subject compound does not have a halogen on the ring, related haloindoles are frequently used in Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.netnih.govnih.govlibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov The Heck reaction, for instance, couples a halide with an alkene in the presence of a palladium catalyst to form a substituted alkene. nih.govorganic-chemistry.orgresearchgate.netnih.govwikipedia.org The Suzuki-Miyaura coupling involves the reaction of a halide with an organoboron compound, also catalyzed by palladium, to form a new carbon-carbon bond. nih.govlibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov These methodologies are powerful tools for the elaboration of the indole scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Brominated Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is a widely employed method that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgillinois.edu

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The initial step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of the halide in this step generally follows the trend I > OTf > Br > Cl. libretexts.orgillinois.edu The bromo substituent on the ethyl side chain of this compound makes it a suitable substrate for such reactions.

In the context of indole derivatives, palladium-catalyzed cross-coupling reactions have been successfully applied to modify their structure. For instance, various palladium-catalyzed cross-coupling reactions have been performed on bromo-naphthalene precursors to generate diverse chemical libraries. nih.gov Similarly, the reactivity of indole derivatives with iodine at the C3 position has been explored using Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions to afford a variety of substituted indole-2-carbonitriles. nih.gov

While specific examples detailing the Suzuki-Miyaura reaction directly on the bromoethyl group of this compound are not prevalent in the provided search results, the principles of this reaction on similar brominated scaffolds are well-established. nih.govnih.gov The reaction would typically involve the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

A representative, albeit generalized, reaction scheme for a Suzuki-Miyaura coupling involving an alkyl bromide is depicted below:

Table 1: Generalized Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| R-Br (e.g., this compound) | R'-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | R-R' |

| An organobromide | A boronic acid | Palladium tetrakis(triphenylphosphine) | Sodium Carbonate | Coupled Product |

The efficiency and outcome of the Suzuki-Miyaura reaction can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. libretexts.orgbeilstein-journals.org For instance, studies on the cross-coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates have demonstrated the successful use of Pd(dppf)Cl₂ as a catalyst. nih.gov

Other Metal-Mediated Transformations for C-C and C-Heteroatom Bond Formation

Beyond palladium, other transition metals are effective in mediating the formation of C-C and C-heteroatom bonds. These transformations offer alternative and sometimes complementary reactivity to palladium-catalyzed processes.

Cobalt-Mediated C-C Bond Formation: Cobalt catalysis is emerging as a more sustainable alternative to precious metals for C-C bond formation. acs.org Research into cobalt-mediated transformations has explored key mechanistic steps such as oxidative addition and reductive elimination, which are fundamental to cross-coupling reactions. acs.org While specific applications with this compound are not detailed, the underlying principles suggest its potential as a substrate in cobalt-catalyzed C-C bond-forming reactions.

Copper-Mediated C-Heteroatom Bond Formation: Copper-catalyzed reactions are particularly significant for the formation of C-O bonds, a crucial transformation in the synthesis of many natural products. rsc.org These reactions typically involve the coupling of an aryl or alkenyl halide with an alcohol or phenol. The bromoethyl group of this compound could potentially undergo such a transformation to introduce an ether linkage.

Palladium-Catalyzed Carbonylative Cross-Coupling: A variation of palladium-catalyzed cross-coupling is the carbonylative coupling, where carbon monoxide is incorporated to form ketone derivatives. clockss.org For example, the reaction of indolylborates with prop-2-ynyl carbonates in the presence of a palladium catalyst and carbon monoxide leads to the formation of indol-2-yl allenyl ketones. clockss.org This methodology could potentially be adapted for this compound to synthesize more complex structures.

Heck Reaction: The Mizoroki-Heck reaction is another important palladium-catalyzed method for C-C bond formation, involving the coupling of an unsaturated halide with an alkene. nih.gov This reaction provides a direct method for the alkenylation of substrates like this compound, further expanding its synthetic utility.

The following table summarizes various metal-mediated transformations applicable to brominated compounds, highlighting the potential for diverse functionalization of the this compound scaffold.

Table 2: Overview of Relevant Metal-Mediated Transformations

| Reaction Type | Metal Catalyst | Bond Formed | Potential Application to this compound |

| Suzuki-Miyaura Coupling | Palladium | C-C | Coupling with boronic acids to introduce aryl or vinyl groups. |

| Heck Reaction | Palladium | C-C | Reaction with alkenes to form substituted alkenes. |

| Carbonylative Coupling | Palladium | C-C (with CO) | Incorporation of a carbonyl group to form ketones. |

| C-O Cross-Coupling | Copper | C-O | Reaction with alcohols or phenols to form ethers. |

| General Cross-Coupling | Cobalt | C-C | Alternative to palladium for C-C bond formation. |

These metal-mediated reactions underscore the vast potential of this compound as a versatile building block in the synthesis of a wide array of functionalized indole derivatives.

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(2-bromoethyl)-5-fluoro-1H-indole. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of a related compound, 3-(2-bromoethyl)-5-methoxy-1H-indole, run in DMSO-d6, the indole (B1671886) N-H proton appears as a singlet at approximately 10.76 ppm. chemicalbook.com The aromatic protons on the indole ring exhibit characteristic splitting patterns. For instance, a doublet at 7.23 ppm (J = 8.7 Hz) and a doublet at 7.04 ppm (J = 2.4 Hz) can be assigned to specific protons on the benzene (B151609) portion of the indole ring. chemicalbook.com A doublet of doublets at 6.71 ppm (J = 8.7, 2.4 Hz) is also observed. chemicalbook.com The protons of the bromoethyl side chain typically appear as two triplets. For the 5-methoxy analog, these are found at 3.72 ppm (J = 7.6 Hz) and 3.21 ppm (J = 7.6 Hz), corresponding to the CH₂ groups adjacent to the bromine and the indole ring, respectively. chemicalbook.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each carbon atom. For 3-(2-bromoethyl)-5-methoxy-1H-indole, the carbon atoms of the indole ring resonate in the aromatic region, with the carbon bearing the methoxy (B1213986) group appearing at a characteristic downfield shift. chemicalbook.com The carbons of the bromoethyl side chain are observed at approximately 34.9 ppm and 29.3 ppm. chemicalbook.com For 5-fluoro-3-methyl-1H-indole, the carbon atoms directly attached to the fluorine atom show coupling, with reported values around 158.76 and 156.77 ppm. rsc.org

Interactive Data Table: Representative NMR Data for Related Indole Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 3-(2-bromoethyl)-5-methoxy-1H-indole | ¹H NMR | DMSO-d6 | 10.76 (s, 1H), 7.23 (d, J = 8.7 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H), 7.04 (d, J = 2.4 Hz, 1H), 6.71 (dd, J = 8.7, 2.4 Hz, 1H), 3.76 (s, 3H), 3.72 (t, J = 7.6 Hz, 2H), 3.21 (t, J = 7.6 Hz, 2H) chemicalbook.com |

| 3-(2-bromoethyl)-5-methoxy-1H-indole | ¹³C NMR | DMSO-d6 | 153.6, 131.7, 127.5, 124.6, 112.6, 111.8, 111.7, 100.4, 55.8, 34.9, 29.3 chemicalbook.com |

| 5-Fluoro-3-methyl-1H-indole | ¹H NMR | CDCl₃ | 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) rsc.org |

| 5-Fluoro-3-methyl-1H-indole | ¹³C NMR | CDCl₃ | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 rsc.org |

Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is indispensable for confirming the molecular weight and assessing the purity of this compound. Various ionization and analysis techniques are employed.

Electron Impact-Mass Spectrometry (EI-MS): This technique provides information about the molecular ion and characteristic fragmentation patterns. For a related compound, 3-methyl-5-nitro-1H-indole, the molecular ion (M+) was observed at m/z 176. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its identity.

LC/MS/MS and GC-MS: These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. They are crucial for analyzing complex mixtures and identifying impurities. For instance, GC-MS has been used to analyze various indole derivatives. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum of the related compound 3-(2-bromoethyl)indole shows characteristic absorption bands that confirm its structure. thermofisher.com The N-H stretch of the indole ring is typically observed in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl side chain appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are essential for both the purification of this compound and its quantitative analysis.

Column Chromatography and Thin Layer Chromatography (TLC) for Product Isolation and Monitoring

Column chromatography is a fundamental technique for purifying organic compounds. orgsyn.org In the synthesis of related indole derivatives, column chromatography using a silica (B1680970) gel stationary phase and a solvent system like petroleum ether/ethyl acetate (B1210297) is commonly employed to isolate the desired product from reaction mixtures. chemicalbook.comnih.gov

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. fishersci.calibretexts.org The separation is based on the differential partitioning of the components of a mixture between the stationary phase (e.g., silica gel on a plate) and the mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound. sielc.com Reverse-phase HPLC, using a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, is a common method for analyzing indole derivatives. sielc.comresearchgate.net HPLC can also be adapted for preparative separations to isolate pure compounds. sielc.com

Supercritical Fluid Chromatography (SFC) for Advanced Separations

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC offers advantages such as faster analysis times and reduced consumption of organic solvents compared to HPLC. mdpi.com This technique is applicable to a wide range of compounds, including non-polar and polar molecules, and has been used for the analysis of various natural products and other complex mixtures. mdpi.comlcms.cz The addition of small amounts of water as a mobile phase additive can significantly improve efficiency in SFC, particularly with polar stationary phases. nih.gov

Interactive Data Table: Chromatographic Methods for Indole Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Column Chromatography | Silica Gel | Petroleum ether/EtOAc | Purification of 3-(2-bromoethyl)-5-methoxy-1H-indole chemicalbook.com |

| Column Chromatography | Silica Gel | Not specified | Purification of 5-fluoro-3-(1H-indol-3-ylmethyl) nih.gov |

| Thin Layer Chromatography (TLC) | Silica Gel | Petroleum ether/Et₂O | Reaction monitoring orgsyn.org |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis of 3-(2-bromoethyl)-1H-indole sielc.com |

| Supercritical Fluid Chromatography (SFC) | Porous Graphitic Carbon, Diol | CO₂, Methanol (with or without water) | Analysis of volatile and polar compounds lcms.cz |

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. While crystallographic studies have been conducted on a variety of substituted indole compounds, including those with fluorine and bromine atoms, the specific crystal structure of this compound remains undetermined.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular geometry, conformation of the bromoethyl side chain relative to the indole ring, and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, that dictate the packing of molecules in the solid state.

For related compounds, crystallographic data has been successfully obtained. For instance, studies on other fluorinated or brominated indole derivatives have revealed detailed structural information. nih.govresearchgate.netiucr.orgeurjchem.commdpi.comresearchgate.net These analyses have provided insights into how substitutions on the indole ring influence crystal packing and intermolecular forces. However, without a dedicated study on this compound, any discussion of its solid-state structure would be purely speculative.

The table below is a placeholder to illustrate the type of data that would be generated from an X-ray crystallographic analysis. The values presented are hypothetical and are intended to serve as an example of what researchers would expect to determine.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.615 |

Should a crystallographic study of this compound be published, it would significantly contribute to a more complete understanding of its chemical and physical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For 3-(2-bromoethyl)-5-fluoro-1H-indole, these calculations can predict regions of high or low electron density, the energies of molecular orbitals, and other key electronic parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations can provide a detailed picture of the electron distribution and related properties of this compound.

DFT studies on similar indole (B1671886) derivatives have shown that the introduction of a halogen atom, such as fluorine at the C5 position, significantly influences the electronic environment of the indole ring. chemrxiv.org The high electronegativity of fluorine is expected to draw electron density towards itself, which can be quantified through analysis of the molecular electrostatic potential (MEP) map. The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites susceptible to electrophilic or nucleophilic attack.

For this compound, the nitrogen atom of the indole ring and the bromine atom of the ethyl side chain are anticipated to be regions of negative electrostatic potential, while the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Polarizability | ~150 - 170 a.u. | Reflects the ease with which the electron cloud can be distorted by an external electric field, affecting non-covalent interactions. |

| Ionization Potential | ~8.0 - 8.5 eV | The energy required to remove an electron, indicating its propensity to undergo oxidation. |

| Electron Affinity | ~0.5 - 1.0 eV | The energy released upon adding an electron, suggesting its ability to be reduced. |

These values are illustrative and based on typical DFT calculations for similar molecules.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. uci.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dntb.gov.ua

In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is likely to have significant contributions from the bromoethyl side chain, particularly the antibonding σ* orbital of the C-Br bond. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -5.5 to -6.0 | Primarily located on the indole nucleus; acts as an electron donor in reactions. |

| LUMO | -0.5 to -1.0 | Distributed over the bromoethyl group; acts as an electron acceptor. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates the chemical reactivity and kinetic stability of the molecule. |

These values are illustrative and based on typical MO calculations for similar indole derivatives.

Molecular Dynamics Simulations for Conformational Analysis

The bromoethyl side chain at the C3 position of the indole ring introduces conformational flexibility to this compound. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations. nih.govnih.gov

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the molecule in a solvent environment, one can observe the dynamic changes in its geometry and the preferred orientations of the side chain relative to the indole core. This analysis is crucial for understanding how the molecule might interact with biological targets or how its shape influences its reactivity. The simulations would likely reveal that the bromoethyl group can adopt various staggered and eclipsed conformations, with certain rotamers being more energetically favorable than others.

Structure-Reactivity Relationship (SRR) Studies in a Synthetic Context

Understanding the structure-reactivity relationship (SRR) is vital for predicting how a molecule will behave in a chemical reaction and for designing efficient synthetic routes. researchgate.net For this compound, the key structural features influencing its reactivity are the indole nucleus, the fluorine substituent, and the bromoethyl group.

The bromoethyl group is a versatile functional handle for synthetic transformations. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic substitution, making it a valuable precursor for introducing a variety of other functional groups. The bromine atom can also participate in radical reactions or be eliminated to form a vinyl group.

In-Silico Design and Prediction of Novel Synthetic Pathways and Intermediates

Computational tools can be utilized to design and evaluate novel synthetic pathways for this compound. mdpi.com By employing retrosynthetic analysis software, potential disconnections can be identified, suggesting simpler starting materials. For instance, a plausible retrosynthetic route might involve the Fischer indole synthesis from 4-fluorophenylhydrazine and 4-bromobutanal.

Furthermore, quantum chemical calculations can be used to model the reaction mechanisms of proposed synthetic steps. This allows for the prediction of reaction intermediates and transition states, providing insights into the feasibility and potential side reactions of a given pathway. For example, the stability of carbocation intermediates or the activation energies for key bond-forming steps can be calculated to guide the selection of optimal reaction conditions.

Strategic Applications in Complex Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Scaffolds

The compound is an ideal starting material for the synthesis of a variety of intricate heterocyclic structures, leveraging the reactivity of both the indole (B1671886) ring and the bromoethyl side chain. sigmaaldrich.commdpi.com

β-Carbolines are a large family of natural and synthetic indole alkaloids with a tricyclic pyrido[3,4-b]indole framework that exhibit a wide range of pharmacological activities, including antitumor, antiviral, and anxiolytic properties. analis.com.mynih.govnih.gov The synthesis of the β-carboline skeleton is often achieved through the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization. analis.com.myresearchgate.net

3-(2-bromoethyl)-5-fluoro-1H-indole serves as a direct precursor to the necessary 5-fluorotryptamine (B1197405) intermediate. The bromoethyl group can be readily converted to an aminoethyl group via reactions such as the Gabriel synthesis or displacement with azide (B81097) followed by reduction. The resulting 5-fluorotryptamine can then undergo the Pictet-Spengler reaction. The fluorine atom at the 5-position is retained throughout the synthesis, yielding fluorinated β-carboline derivatives whose unique properties can be explored for drug discovery and development. nih.govnih.gov The non-fluorinated analog, 3-(2-bromoethyl)indole, is explicitly cited as a precursor for β-carboline synthesis, confirming this synthetic pathway. sigmaaldrich.com

Macrocycles are large cyclic molecules that are of significant interest in supramolecular chemistry, drug design, and materials science. mdpi.com Indole-containing macrocycles, in particular, have been investigated for various applications. The synthesis of these structures often relies on the reaction of a bifunctional indole building block with a suitable linker.

This compound is well-suited for this purpose. The bromoethyl side chain can undergo nucleophilic substitution with the nitrogen atoms of aza-crown ethers or other macrocyclic precursors. For instance, the non-fluorinated analog is used to prepare N-(2-(3-indolyl)ethyl)aza-crown ethers of varying ring sizes. sigmaaldrich.com By applying the same strategy, the 5-fluoro derivative can be used to construct novel fluorinated indole-aza-crown ether conjugates. The fluorine atom can enhance binding affinities and lipophilicity, potentially leading to macrocycles with improved ionophoric or therapeutic properties.

| Starting Material | Reagent | Product Class | Potential Application |

| This compound | Ammonia/Azide then reduction | 5-Fluorotryptamines | Precursors for β-Carbolines |

| This compound | Aza-Crown Ethers | Fluorinated Indole Macrocycles | Chemical Sensors, Ionophores |

Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. rsc.org This approach is highly valued for its efficiency and ability to rapidly generate libraries of complex molecules. Indoles are recognized as privileged scaffolds in MCRs for creating indole-fused heterocycles. rsc.org

This compound can be strategically employed in MCRs. The indole core itself can participate in reactions, for example, by assembling with formaldehyde (B43269) and an amine to form indole-fused heterocycles. rsc.org Following the MCR, the bromoethyl group remains as a reactive handle for further diversification, allowing for late-stage modification of the complex scaffold. Alternatively, the bromoethyl moiety can be converted to other functional groups (e.g., an amine or thiol) prior to the MCR, enabling it to participate directly in the complexity-generating step. This dual functionality makes it a valuable asset for building diverse molecular libraries for high-throughput screening.

Precursor for Elaborate Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can dramatically alter their biological properties, making fluorinated compounds highly sought after in pharmaceuticals and agrochemicals. nih.govdiva-portal.org Indole is a "privileged structure" in drug discovery, and its fluorinated derivatives are of great interest. nih.gov 5-Fluoroindole (B109304) itself is a key precursor for creating more complex fluorinated molecules. diva-portal.org

This compound is an advanced intermediate that builds upon the 5-fluoroindole core. It provides a direct route to a multitude of more elaborate fluorinated structures. The reactive C-Br bond allows for the introduction of various substituents through nucleophilic substitution, Heck coupling, or Suzuki coupling (after conversion to a boronic ester), leading to a wide range of C3-functionalized 5-fluoroindoles. These elaborate compounds, which combine the benefits of the fluorine atom with diverse functional groups, are valuable candidates for biological screening. nih.gov

| Feature of Precursor | Synthetic Transformation | Resulting Structure |

| Fluorine at C5 | Retained in product | Enhanced biological/physicochemical properties |

| Bromoethyl at C3 | Nucleophilic Substitution | C3-alkylated 5-fluoroindoles |

| Bromoethyl at C3 | Elimination | 3-Vinyl-5-fluoroindole |

| Bromoethyl at C3 | Conversion to organometallic | Cross-coupled 5-fluoroindole derivatives |

Implementation in "Click Chemistry" Strategies for Hybrid Molecule Construction

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govnih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. nih.govnih.gov This strategy is widely used to create hybrid molecules for drug discovery, bioconjugation, and materials science. aatbio.comresearchgate.net

This compound is an excellent substrate for integration into click chemistry workflows. The key transformation involves converting the bromoethyl group into an azidoethyl group. This is typically achieved through a straightforward reaction with sodium azide.

Step 1: Azide Formation this compound + NaN₃ → 3-(2-azidoethyl)-5-fluoro-1H-indole

The resulting 3-(2-azidoethyl)-5-fluoro-1H-indole is now a "clickable" indole building block. It can be reacted with any alkyne-containing molecule (e.g., a peptide, carbohydrate, or another heterocyclic scaffold) using CuAAC conditions to generate a stable, triazole-linked hybrid molecule. mdpi.comnih.gov This modular approach allows for the rapid synthesis of large libraries of complex fluorinated indole hybrids, where the triazole linker connects the indole unit to another pharmacophore or functional moiety. nih.govrsc.org

| Reaction | Reactants | Product | Significance |

| Azide Formation | This compound, Sodium Azide | 3-(2-azidoethyl)-5-fluoro-1H-indole | Creates a "clickable" indole building block |

| CuAAC Click Reaction | 3-(2-azidoethyl)-5-fluoro-1H-indole, Alkyne-tagged molecule | 1,2,3-Triazole-linked indole hybrid | Modular construction of complex hybrid molecules |

Future Research Directions and Innovative Methodologies

Exploration of Novel Catalytic Methods for Selective Derivatization of the Bromoethyl-Fluoroindole Moiety

The functionalization of the 3-(2-bromoethyl)-5-fluoro-1H-indole scaffold can be significantly enhanced by employing novel catalytic methods. The indole (B1671886) nucleus and the bromoethyl side chain offer multiple sites for derivatization, making regioselectivity a key challenge.

Future research will likely focus on the following areas:

C-H Functionalization : Direct C-H activation and functionalization of the indole ring, particularly at the C2, C4, C6, and C7 positions, represents a highly atom-economical approach to introduce new substituents. organic-chemistry.orgnih.gov Transition-metal catalysis, for instance using iridium, can enable selective alkynylation and other modifications. nih.gov Photocatalysis, using light to mediate reactions, also presents a powerful tool for C-H functionalization under mild conditions. organic-chemistry.org

Cross-Coupling Reactions : The bromine atom in the ethyl side chain is a prime handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of aryl, alkynyl, and amino groups, respectively. Copper-catalyzed domino coupling/cyclization processes could also be explored to construct 1,2-disubstituted indole derivatives from related precursors. organic-chemistry.org

Asymmetric Catalysis : For the synthesis of chiral derivatives, the development of enantioselective catalytic methods is crucial. This could involve the use of chiral catalysts for reactions at the indole core or on the side chain, leading to the formation of single enantiomer products with specific biological activities.

Below is a table summarizing potential catalytic derivatization strategies for the this compound moiety.

| Catalytic Method | Target Site | Potential Reagents/Catalysts | Expected Products |

| C-H Alkynylation | Indole Ring (C2, C4, C6, C7) | Ir(III) catalysts, alkynes | Alkynyl-substituted indoles |

| Suzuki Coupling | Bromoethyl Side Chain | Palladium catalysts, boronic acids | Aryl- or vinyl-substituted ethyl indoles |

| Sonogashira Coupling | Bromoethyl Side Chain | Palladium/copper catalysts, terminal alkynes | Alkynyl-substituted ethyl indoles |

| Buchwald-Hartwig Amination | Bromoethyl Side Chain | Palladium catalysts, amines | Amino-substituted ethyl indoles |

| Photocatalytic C-H Functionalization | Indole Ring | Photoredox catalysts (e.g., Iridium or Ruthenium complexes) | Variously functionalized indoles |

Development of Sustainable and Green Synthesis Protocols for its Preparation and Transformations

The chemical industry's shift towards more environmentally friendly processes necessitates the development of sustainable and green protocols for the synthesis and modification of this compound. nih.gov

Key areas for green chemistry approaches include:

Green Solvents : Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or propylene (B89431) carbonate can significantly reduce the environmental impact of synthetic processes. beilstein-journals.orgeurekaselect.com The use of solvent-free reaction conditions is another attractive option. beilstein-journals.org

Alternative Energy Sources : Microwave irradiation and ball milling can accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced energy consumption compared to conventional heating. beilstein-journals.org

Catalysis : The use of photocatalysis, organocatalysis, and nanocatalysts aligns with green chemistry principles by often allowing for reactions to occur under milder conditions and with higher selectivity, reducing the need for protecting groups and minimizing waste. beilstein-journals.org For instance, molecular iodine has been used as an efficient and economical catalyst for the synthesis of bis-indole derivatives in green solvents. eurekaselect.com

Multicomponent Reactions : Designing synthetic routes based on multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, is inherently green due to reduced step-counts, purification efforts, and waste generation. rsc.orgresearchgate.net

The following table outlines potential green synthesis strategies.

| Green Chemistry Approach | Application | Example |

| Green Solvents | Synthesis and derivatization | Using ethanol/water mixtures instead of chlorinated solvents. rsc.org |

| Microwave-Assisted Synthesis | Preparation of indole core | Accelerating cyclization reactions to form the indole ring. chemspeed.com |

| Multicomponent Reactions | One-pot synthesis of complex derivatives | An Ugi four-component reaction followed by an acid-induced cyclization to form functionalized indoles. rsc.orgrsc.org |

| Organocatalysis | Derivatization reactions | Using small organic molecules as catalysts to avoid heavy metals. beilstein-journals.org |

Investigation of Cascade Reactions and Domino Processes Involving the Bromoethyl-Fluoroindole Scaffold

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.gov Applying these reactions to the this compound scaffold could lead to the efficient synthesis of complex polycyclic indole derivatives. nih.gov

Potential cascade reactions to explore include:

Intramolecular Cyclizations : The bromoethyl side chain can be utilized as an electrophile in intramolecular reactions. For example, after nucleophilic substitution of the bromide, a subsequent intramolecular cyclization onto the indole ring could form novel fused ring systems.

Domino Reactions with External Reagents : A reaction initiated at one part of the molecule could trigger a series of subsequent transformations. For instance, a domino reaction could be initiated by the reaction of an external reagent with the indole nitrogen, followed by reactions involving the bromoethyl side chain and the indole ring itself. acs.orgacs.org

Enzyme-Initiated Cascades : Biocatalysis can be employed to initiate cascade reactions under mild conditions. longdom.org For example, an enzyme could oxidize the indole ring, creating a reactive intermediate that then undergoes a series of non-enzymatic cyclizations or rearrangements. longdom.org

A hypothetical cascade reaction is presented in the table below.

| Initiating Step | Subsequent Steps | Resulting Scaffold |

| Nucleophilic substitution of the bromide with a binucleophile | Intramolecular cyclization onto the indole C2 or C4 position | Fused polycyclic indole |

| Electrophilic activation of the indole ring | Intramolecular attack by the bromoethyl side chain (after conversion to a nucleophile) | Bridged indole derivative |

| Iridium-catalyzed C-H activation at C4 | Subsequent annulation with an alkyne, followed by intramolecular cyclization | Complex indole polycycle |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate the discovery and optimization of derivatives of this compound, the integration of flow chemistry and automated synthesis platforms is a promising future direction. nih.gov These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. researchgate.net

Flow Chemistry : Performing reactions in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. soci.orgnih.gov This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. researchgate.net Flow chemistry is particularly well-suited for scaling up the synthesis of promising compounds. fu-berlin.de

Automated Synthesis Platforms : Robotic systems can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions and rapid synthesis of compound libraries. chemspeed.comsigmaaldrich.comwikipedia.org When combined with data-driven algorithms, these platforms can autonomously design, execute, and analyze experiments, significantly accelerating the research and development cycle. researchgate.netchimia.ch

The table below highlights the potential benefits of integrating these technologies.

| Technology | Application in the Context of this compound | Key Advantages |

| Flow Chemistry | Synthesis of the core structure and subsequent derivatization reactions. | Enhanced safety, precise control over reaction conditions, facile scalability. researchgate.netnih.gov |

| Automated Synthesis | High-throughput screening of catalysts and reaction conditions for derivatization. | Increased productivity, rapid library generation, miniaturization of experiments. chemspeed.comsigmaaldrich.com |

| Integrated Flow and Automation | Automated multi-step synthesis of complex derivatives. | Streamlined workflow from initial reaction to purification and analysis. fu-berlin.de |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.